molecular formula C8H9N3O3 B2694335 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid CAS No. 477863-08-4

4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

Cat. No.: B2694335
CAS No.: 477863-08-4
M. Wt: 195.178
InChI Key: LFLRTNQEZPEXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique seven-five fused bicyclic structure, which includes a pyrazole ring fused to a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid typically involves multiple steps. One common method starts with commercially available methyl pyrazole 3,5-dicarboxylate. This compound is alkylated with 3-bromo-N-Boc propyl amine, followed by cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is achieved using borane, and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalable synthesis techniques described in academic literature suggest that it can be produced efficiently on a larger scale. The use of commercially available starting materials and standard organic synthesis techniques makes it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include borane for reduction, tert-butyloxycarbonyl chloride for protection, and various alkylating agents for substitution reactions . Reaction conditions typically involve standard organic synthesis techniques such as heating, stirring, and the use of inert atmospheres.

Major Products

The major products formed from these reactions include various derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, particularly kinases, by binding to their active sites and preventing substrate access . This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo-diazepine derivatives, such as:

Uniqueness

What sets 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid apart is its specific substitution pattern and the presence of the carboxylic acid group, which enhances its reactivity and potential for further functionalization. This makes it a versatile scaffold for the development of new therapeutic agents and other applications .

Properties

IUPAC Name

4-oxo-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c12-7-6-4-5(8(13)14)10-11(6)3-1-2-9-7/h4H,1-3H2,(H,9,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLRTNQEZPEXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC(=NN2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.